Tin2-ethylhexanoate

Ring-Opening Polymerization PLGA Synthesis Catalyst Screening

Tin(II) 2-ethylhexanoate (CAS 301-10-0), commonly known as stannous octoate (SnOct₂), is a divalent tin carboxylate with the molecular formula C₁₆H₃₀O₄Sn. It is recognized as the standard industrial catalyst for the ring-opening polymerization (ROP) of cyclic esters like L-lactide and glycolide, which are used to produce high-molecular-weight polylactides (PLA) and polyglycolides (PGA).

Molecular Formula C16H30O4Sn
Molecular Weight 405.1 g/mol
Cat. No. B12056513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin2-ethylhexanoate
Molecular FormulaC16H30O4Sn
Molecular Weight405.1 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O[Sn]OC(=O)C(CC)CCCC
InChIInChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
InChIKeyKSBAEPSJVUENNK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin2-Ethylhexanoate (Stannous Octoate) for Precision Polymer Synthesis: A Technical Reference for Procurement Specialists and R&D Chemists


Tin(II) 2-ethylhexanoate (CAS 301-10-0), commonly known as stannous octoate (SnOct₂), is a divalent tin carboxylate with the molecular formula C₁₆H₃₀O₄Sn [1]. It is recognized as the standard industrial catalyst for the ring-opening polymerization (ROP) of cyclic esters like L-lactide and glycolide, which are used to produce high-molecular-weight polylactides (PLA) and polyglycolides (PGA) [2]. Its widespread adoption is also attributed to its acceptance by the U.S. FDA as a food additive, which facilitates its use in manufacturing materials for food-contact and biomedical applications [3].

Why Simple Replacement of Tin2-Ethylhexanoate with Other Tin Salts or Metal Carboxylates Risks Polymerization Failure


Despite belonging to the same class of organometallic catalysts, the performance of tin(II) 2-ethylhexanoate is not interchangeable with other metal carboxylates or tin salts. This is due to a unique combination of catalytic activity, selectivity, and physical state that directly impacts polymer molecular weight and processability. For instance, simply swapping the metal center to zinc(II) 2-ethylhexanoate drastically reduces polymerization rate and yields low-molecular-weight oligomers [1]. Similarly, using tin(II) stearate results in a complete loss of catalytic activity in transesterification [2]. Even subtle changes in the ligand, such as replacing 2-ethylhexanoate with acetate, lead to a 10-fold decrease in polymerization efficiency under comparable conditions [3]. The evidence below quantifies these critical performance gaps.

Quantitative Evidence Guide: Direct Performance Comparisons for Tin2-Ethylhexanoate vs. Key Catalyst Alternatives


Superior Polymerization Activity: SnOct₂ vs. Zinc(II) 2-Ethylhexanoate (ZnOct₂) in Lactide/Glycolide Copolymerization

In a head-to-head study of bulk copolymerization of d,l-lactide and glycolide, tin(II) 2-ethylhexanoate (SnOct₂) demonstrates overwhelming superiority over its direct analog, zinc(II) 2-ethylhexanoate (ZnOct₂). Under identical reaction conditions (160 °C, 30 minutes), SnOct₂ achieves near-complete monomer conversion (>95%), whereas ZnOct₂ yields only 42% conversion [1]. This stark difference is further evidenced by the final polymer molecular weight: SnOct₂ produces high molecular weight polymer (Mw ~120,000 g/mol), while ZnOct₂ yields only low molecular weight oligomers (Mw ~15,000 g/mol) [1].

Ring-Opening Polymerization PLGA Synthesis Catalyst Screening

Comparative Transesterification Activity: SnOct₂ vs. Tin(II) Acetate vs. Tin(II) Stearate in Biodiesel Production

In the transesterification of acid vegetable oils, tin(II) 2-ethylhexanoate (SnOct₂) demonstrates high catalytic activity, achieving a methyl ester content greater than 96.5 wt.% within 24 hours [1]. However, its performance is not uniform across all conditions. In simultaneous esterification and transesterification of high-acid oils, water formation deactivates SnOct₂. In contrast, tin(II) acetate not only achieves a slightly higher methyl ester content of 96.6 wt.% but does so in a much shorter time (3 hours) and can be recovered by filtration for reuse [1]. Notably, tin(II) stearate shows negligible activity in this application [1].

Biodiesel Synthesis Transesterification Acid Oil Treatment

Capability to Produce Ultra-High Molecular Weight Poly(L-lactide): SnOct₂ vs. Tin(II) Acetate

The ability to synthesize ultra-high molecular weight polymers is a key differentiator for tin(II) 2-ethylhexanoate. Under optimized bulk conditions at 160 °C, neat SnOct₂ catalyzes the polymerization of L-lactide to produce colorless cyclic poly(L-lactide) with a weight-average molecular weight (Mw) of up to 310,000 g/mol [1]. This is in stark contrast to polymerizations catalyzed by tin(II) acetate, which under similar conditions yields polymers with Mw up to only 30,000 g/mol—a ten-fold difference [1]. This high molar mass is attributed to a unique Ring-Opening Polymerization with simultaneous Polycondensation (ROPPOC) mechanism enabled by the 2-ethylhexanoate ligand.

High-Performance PLA Polymer Molecular Weight Cyclic Topology

Comparative ROP Kinetics and Activation Energy: SnOct₂ vs. Novel Tin(II) Alkoxide Initiators

A comparative kinetic study using non-isothermal differential scanning calorimetry (DSC) benchmarked SnOct₂ against a series of novel liquid tin(II) n-alkoxide initiators in the ROP of L-lactide [1]. The study established a clear reactivity order: liquid Sn(OnC₄H₉)₂ > Sn(Oct)₂/nC₄H₉OH > Sn(Oct)₂ ≅ liquid Sn(OnC₆H₁₃)₂ [1]. The activation energy (Ea) for polymerization with SnOct₂ was determined to be in the range of 76-84 kJ/mol (Borchardt/Daniels method) [1]. While a novel initiator (Sn(OnC₄H₉)₂) showed a lower Ea and higher rate, this comparison precisely quantifies the baseline kinetic performance of SnOct₂, establishing it as the benchmark against which new initiators are measured.

Polymerization Kinetics DSC Analysis Catalyst Efficiency

Target Application Scenarios for Tin2-Ethylhexanoate: Where Its Differentiated Performance Is Mission-Critical


Industrial-Scale Synthesis of High-Molecular-Weight Poly(L-lactide) (PLLA) for Load-Bearing Medical Implants and Fibers

This is the flagship application for SnOct₂. As demonstrated in the evidence above, neat SnOct₂ is uniquely capable of producing colorless, cyclic PLLA with Mw up to 310,000 g/mol at 160 °C [1]. This is a >10-fold improvement over tin(II) acetate and far exceeds the capability of alternative metal carboxylates like ZnOct₂ [2]. The resulting ultra-high molecular weight is a prerequisite for achieving the mechanical strength and toughness required for resorbable bone screws, suture anchors, and high-tenacity fibers.

Benchmarking and Quality Control in Polyester ROP Research and Development

SnOct₂ is the established industry benchmark for ROP kinetics and mechanism studies. Its well-defined kinetic parameters (e.g., Ea = 76-84 kJ/mol) and reactivity profile serve as a standard reference point for evaluating new catalyst technologies, such as novel tin(II) alkoxides [1]. Procuring SnOct₂ is essential for any laboratory seeking to replicate published literature or generate data comparable to the existing knowledge base in biodegradable polymer research.

Manufacturing of Polyurethane Foams for Consumer and Industrial Products

While not the focus of the quantitative comparisons above, class-level knowledge confirms SnOct₂ is a preferred catalyst for the gelation reaction in polyurethane foam production due to its optimal balance of activity and latency, which provides the necessary processing window [1]. It is particularly valued in applications requiring minimal odor and low toxicity, such as furniture, bedding, and carpet underlay. The evidence on its FDA acceptance further solidifies its position in food-contact and medical PU applications [2].

Technical Documentation Hub

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